5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene
Overview
Description
5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene (5-CMDFM) is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a highly fluorinated aromatic compound with a unique structure and properties that make it a valuable tool for scientists.
Scientific Research Applications
Charge Control in SNAr Reactions
Research by Cervera, Marquet, and Martin (1996) on the SNAr reaction dynamics highlights the substitution processes in halogenated nitrobenzenes, relevant to understanding the reactivity of compounds like "5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene" in nucleophilic aromatic substitution (SNAr) reactions. This study elucidates how the electron-withdrawing groups and their positions affect reactivity, potentially guiding synthetic applications of such compounds (Cervera, Marquet, & Martin, 1996).
Monomers for Polymeric Materials
Sanford et al. (1999) compared different halomethylbenzenes as monomers for synthesizing specific polymeric materials, demonstrating the influence of halogen substituents on polymer yield and properties. This research could imply the utility of "5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene" in polymer chemistry, particularly in modifying the properties and synthesis efficiency of polyphenylenevinylene derivatives (Sanford et al., 1999).
Electrochemical Reduction Studies
McGuire and Peters (2016) explored the electrochemical reduction of a methoxychlor derivative, providing insights into the reductive dechlorination processes that could be relevant for environmental remediation or synthetic applications of chlorinated methoxybenzenes. This study may offer a perspective on the electrochemical behaviors of "5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene" in similar contexts (McGuire & Peters, 2016).
Applications in Organic Synthesis
The versatility of Selectfluor F-TEDA-BF4 in organic synthesis, as reviewed by Stavber and Zupan (2005), highlights the potential of using "5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene" in various organic transformations, including fluorinations and other functional group modifications. This research underscores the broad utility of chloromethyl and difluoromethyl groups in synthetic chemistry (Stavber & Zupan, 2005).
properties
IUPAC Name |
5-(chloromethyl)-1,3-difluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEWUKVNAMJIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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